molecular formula C10H14N2O3 B3243219 Methyl 2-(piperidin-4-yl)-1,3-oxazole-5-carboxylate CAS No. 1554426-14-0

Methyl 2-(piperidin-4-yl)-1,3-oxazole-5-carboxylate

Cat. No.: B3243219
CAS No.: 1554426-14-0
M. Wt: 210.23
InChI Key: AMBDFWHFLZVBJA-UHFFFAOYSA-N
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Description

Methyl 2-(piperidin-4-yl)-1,3-oxazole-5-carboxylate (CAS: 1554426-14-0) is a high-purity, research-grade chemical building block supplied with a typical purity of 95% . This compound belongs to the class of heterocyclic amino acids, which are becoming increasingly important in modern drug discovery as scaffolds for the preparation of heterocyclic systems, hybrids, and peptides . Its molecular structure incorporates both a piperidine ring, a common feature in pharmaceuticals, and an ester-functionalized oxazole heterocycle, making it a versatile precursor for further synthetic modification . Researchers value this compound for its application in diversity-oriented synthesis (DOS) and for generating DNA-encoded chemical libraries to discover novel protein ligands and small molecule inhibitors . While the specific biological mechanism of this compound is research-dependent, analogous 1,3-oxazole derivatives have been designed and studied as inhibitors for specific enzyme targets, such as fructose-1,6-bisphosphate aldolase in Candida albicans, demonstrating the potential of this heterocyclic class in developing agents with a specific mechanism of action . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use. Researchers should consult the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

methyl 2-piperidin-4-yl-1,3-oxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-14-10(13)8-6-12-9(15-8)7-2-4-11-5-3-7/h6-7,11H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBDFWHFLZVBJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(O1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(piperidin-4-yl)-1,3-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of piperidine derivatives with oxazole precursors in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like toluene or dichloromethane and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the production process is economically viable .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(piperidin-4-yl)-1,3-oxazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce piperidine derivatives with altered saturation levels .

Scientific Research Applications

Methyl 2-(piperidin-4-yl)-1,3-oxazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(piperidin-4-yl)-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core Differences: Oxazole vs. Oxadiazole/Thiazole: The 1,3-oxazole core in the target compound has lower aromatic stabilization compared to 1,2,4-oxadiazole () but offers distinct hydrogen-bonding capabilities due to its oxygen and nitrogen atoms. Indole vs. Oxazole: Indole-based compounds like DMPI () exhibit planar aromatic systems conducive to intercalation or hydrophobic interactions, whereas the oxazole’s smaller ring may favor steric flexibility .

Substituent Effects: Piperidine Positioning: The 2-piperidin-4-yl group in the target compound contrasts with the 4-piperidinecarboxylic acid in . The latter’s carboxylic acid group increases hydrophilicity, while the methyl ester in the target compound balances lipophilicity and hydrolytic lability . Ester vs.

Biological and Pharmacological Implications :

  • Piperidine-containing compounds often exhibit basicity that enhances solubility and target engagement (e.g., MRSA synergism in DMPI) .
  • The tert-butoxycarbonyl (Boc) group in may protect the piperidine amine during synthesis, whereas its absence in the target compound could simplify synthetic routes .

Biological Activity

Methyl 2-(piperidin-4-yl)-1,3-oxazole-5-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, comprising both a piperidine and an oxazole ring, suggests a diverse range of biological activities. This article reviews the synthesis, mechanism of action, and biological activities of this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves cyclization reactions between piperidine derivatives and oxazole precursors. Common solvents include toluene or dichloromethane, often requiring heat to facilitate the reaction. The production methods can be scaled up for industrial applications, focusing on optimizing yield and purity.

  • Molecular Formula : C10H14N2O3
  • Molecular Weight : 198.23 g/mol
  • CAS Number : 1554426-14-0

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. It may modulate enzyme activities or receptor functions, although detailed mechanisms vary based on the specific biological context .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro testing against various bacterial strains demonstrated significant antibacterial activity. For instance, compounds similar to this compound were shown to effectively inhibit both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. It has been studied as a potential agonist for human caseinolytic protease P (HsClpP), which plays a role in mitochondrial homeostasis. Compounds exhibiting HsClpP agonistic activity have shown promise in inhibiting the proliferation of hepatocellular carcinoma cells .

Cytotoxicity Studies

Cytotoxicity assessments using MTT assays revealed that while some derivatives exhibited potent antimicrobial effects, they also maintained low cytotoxicity against human cell lines like HeLa . This balance is crucial for developing therapeutic agents with minimal side effects.

Study 1: Antimicrobial Efficacy

A study investigated various oxazole derivatives, including this compound, for their antimicrobial properties. The results indicated that these compounds could serve as effective agents against resistant bacterial strains, suggesting their potential application in treating infections caused by multidrug-resistant organisms .

Study 2: Anticancer Mechanisms

In another study focusing on HsClpP agonists, this compound was tested for its ability to induce apoptosis in cancer cells. The findings demonstrated that this compound could trigger mitochondrial pathways leading to cell death in hepatocellular carcinoma models .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Methyl piperidine-4-carboxylateImageLimited activity compared to oxazole derivatives
2-(Piperidin-4-yl)-1,3-oxazoleImageModerate antibacterial activity
Methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazoleImageEnhanced anticancer properties

Q & A

Q. What are the established synthetic routes for Methyl 2-(piperidin-4-yl)-1,3-oxazole-5-carboxylate, and what key reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step organic reactions, such as coupling the piperidine moiety with an oxazole-carboxylate precursor. Key steps include protecting group strategies for the piperidine nitrogen and regioselective cyclization to form the oxazole ring. Reaction conditions such as solvent choice (e.g., DMF or ethanol), temperature control (e.g., reflux at 80–100°C), and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) are critical. Yield optimization often requires monitoring via HPLC or TLC and purification via column chromatography .

Q. How is the structural integrity of this compound validated experimentally?

Structural validation combines spectroscopic and crystallographic methods:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with characteristic shifts for the oxazole (δ 7.8–8.2 ppm) and piperidine (δ 1.5–3.0 ppm) moieties .
  • X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry. The oxazole ring’s planarity and piperidine chair conformation are key validation metrics .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions between spectroscopic data and computational modeling results for this compound?

Discrepancies between experimental (e.g., NMR chemical shifts) and computational (e.g., DFT-predicted shifts) data may arise from solvent effects, conformational flexibility, or crystal packing. Strategies include:

  • Solvent correction : Using COSMO-RS models to account for solvent polarity in DFT calculations.
  • Dynamic NMR : Variable-temperature studies to assess conformational equilibria.
  • Crystallographic validation : Cross-referencing with X-ray data to confirm dominant conformers .

Q. How can reaction pathways be optimized to reduce byproduct formation during the synthesis of analogs with modified piperidine substituents?

Byproduct suppression involves:

  • Selective protection : Using tert-butoxycarbonyl (Boc) groups to block undesired piperidine reactivity.
  • Catalyst screening : Testing Pd/Cu systems for cross-coupling efficiency.
  • Kinetic monitoring : Real-time FTIR or LC-MS to identify side reactions (e.g., over-alkylation) .

Q. What methodologies are used to assess the compound’s interactions with biological targets, such as enzymes or receptors?

  • Surface Plasmon Resonance (SPR) : Measures binding affinity (KD) in real-time.
  • Molecular docking : Software like AutoDock Vina predicts binding poses, validated by mutagenesis studies (e.g., alanine scanning of active sites).
  • Enzyme inhibition assays : IC₅₀ determination using fluorogenic substrates (e.g., for protease targets) .

Q. How are stability and degradation profiles evaluated under physiological conditions for drug development applications?

  • Forced degradation studies : Expose the compound to acidic/basic conditions, heat, or light, followed by LC-MS to identify degradation products.
  • Metabolic stability assays : Use liver microsomes or hepatocytes to quantify CYP450-mediated metabolism.
  • Pharmacokinetic modeling : Compartmental analysis of plasma concentration-time data .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in biological assays involving this compound?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • ANOVA with post-hoc tests : Compare multiple dose groups while controlling for false discovery rates.
  • Bootstrap resampling : Estimate confidence intervals for EC₅₀/IC₅₀ values .

Q. How can crystallographic data from SHELX refinements be cross-validated with spectroscopic results to confirm tautomeric forms?

  • Electron density maps : Identify proton positions (e.g., oxazole vs. oxazolone tautomers) via high-resolution (<1.0 Å) X-ray data.
  • Solid-state NMR : Compare crystallographic protonation states with ¹⁵N CP/MAS NMR shifts.
  • Computational chemistry : Calculate tautomer stability using QM/MM methods .

Advanced Methodological Challenges

Q. What experimental and computational techniques address the compound’s solubility limitations in aqueous buffers?

  • Co-solvent systems : Use DMSO/water gradients with dynamic light scattering (DLS) to monitor aggregation.
  • Salt formation : Screen counterions (e.g., HCl, sodium) to improve hydrophilicity.
  • MD simulations : Predict solvation free energy and hydration shells using GROMACS .

Q. How are enantiomeric impurities quantified in chiral derivatives of this compound?

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with polar organic mobile phases.
  • Circular dichroism (CD) : Correlate elution order with CD spectra for enantiomer assignment.
  • NMR chiral shift reagents : Eu(hfc)₃ induces splitting of enantiomer signals in ¹H NMR .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(piperidin-4-yl)-1,3-oxazole-5-carboxylate
Reactant of Route 2
Methyl 2-(piperidin-4-yl)-1,3-oxazole-5-carboxylate

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